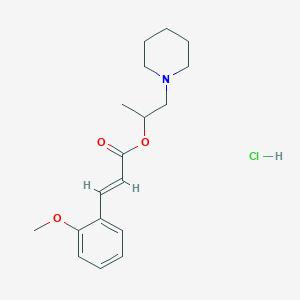
1-methyl-2-(1-piperidinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(1-piperidinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride, also known as MPEP, is a drug that has been widely studied for its potential therapeutic uses. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception.
作用机制
1-methyl-2-(1-piperidinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride is a selective antagonist of the mGluR5 receptor, which is a G-protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 receptors has been shown to modulate synaptic transmission and plasticity, as well as regulate various physiological processes. This compound binds to the allosteric site of the mGluR5 receptor, preventing its activation by glutamate. This results in a reduction of excitatory neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological processes, including learning and memory, anxiety, pain perception, and motor function. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. In addition, this compound has been investigated for its potential analgesic effects in chronic pain conditions. However, the exact biochemical and physiological effects of this compound are still being investigated.
实验室实验的优点和局限性
1-methyl-2-(1-piperidinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, which allows for specific modulation of glutamate signaling. In addition, this compound has been extensively studied in animal models, providing a wealth of data on its potential therapeutic uses. However, this compound also has limitations, including its potential off-target effects and the need for further investigation into its safety and efficacy in humans.
未来方向
There are several potential future directions for research on 1-methyl-2-(1-piperidinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride, including further investigation into its potential therapeutic uses in neurological and psychiatric disorders, as well as its safety and efficacy in humans. In addition, there is a need for the development of more selective and potent mGluR5 antagonists, as well as investigation into the potential therapeutic uses of other mGluR subtypes. Overall, research on this compound and its potential therapeutic uses holds great promise for the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 1-methyl-2-(1-piperidinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride can be achieved through various methods, including the reaction of 3-(2-methoxyphenyl)acrylic acid with 1-methylpiperidine and thionyl chloride, followed by reaction with triethylamine and 1-chloroethyl chloroformate. Another method involves the reaction of 3-(2-methoxyphenyl)acrylic acid with 1-methylpiperidine and oxalyl chloride, followed by reaction with 1-chloroethyl chloroformate and triethylamine. Both methods result in the formation of this compound hydrochloride.
科学研究应用
1-methyl-2-(1-piperidinyl)ethyl 3-(2-methoxyphenyl)acrylate hydrochloride has been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. In addition, this compound has been investigated for its potential analgesic effects in chronic pain conditions.
属性
IUPAC Name |
1-piperidin-1-ylpropan-2-yl (E)-3-(2-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.ClH/c1-15(14-19-12-6-3-7-13-19)22-18(20)11-10-16-8-4-5-9-17(16)21-2;/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3;1H/b11-10+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHGKFETIVWDF-ASTDGNLGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C=CC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,5S*)-1-[(3-methyl-2-thienyl)methyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5463453.png)
![6-[3-(benzyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463456.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5463464.png)

![5-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5463469.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5463471.png)
![N-[2-(2-fluorophenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463483.png)
![7-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5463491.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5463506.png)
![4-[(4-chloro-3-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5463511.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
